N~1~,N~5~-Didecylpentane-1,5-diamine
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Overview
Description
N~1~,N~5~-Didecylpentane-1,5-diamine is an organic compound belonging to the class of diamines It consists of a pentane backbone with two decyl groups attached to the nitrogen atoms at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Didecylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with decyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine groups of pentane-1,5-diamine attack the decyl halides, resulting in the formation of N1,N~5~-Didecylpentane-1,5-diamine.
Industrial Production Methods
Industrial production of N1,N~5~-Didecylpentane-1,5-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Didecylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N~1~,N~5~-Didecylpentane-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~5~-Didecylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~5~-Dimethylpentane-1,5-diamine
- N~1~,N~5~-Diethylpentane-1,5-diamine
- N~1~,N~5~-Dipropylpentane-1,5-diamine
Uniqueness
N~1~,N~5~-Didecylpentane-1,5-diamine is unique due to its longer decyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. These properties make it particularly useful in applications requiring amphiphilic molecules, such as surfactants and drug delivery systems.
Properties
CAS No. |
58293-41-7 |
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Molecular Formula |
C25H54N2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
N,N'-didecylpentane-1,5-diamine |
InChI |
InChI=1S/C25H54N2/c1-3-5-7-9-11-13-15-18-22-26-24-20-17-21-25-27-23-19-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI Key |
DZMFEKCZRQEHGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCNCCCCCCCCCC |
Origin of Product |
United States |
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